5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol
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Overview
Description
5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol is a heterocyclic organic compound that features both pyrimidine and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyrimidine and 2-chloro-5-hydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may inhibit key signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-hydroxypyrimidine
- 5-Chloro-2-hydroxyphenylpyrimidine
- 2-Chloro-5-hydroxybenzaldehyde
Uniqueness
5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2-ol is unique due to its dual functional groups (pyrimidine and phenol), which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-2-1-7(14)3-8(9)6-4-12-10(15)13-5-6/h1-5,14H,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTFQSIPKAHAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CNC(=O)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686831 |
Source
|
Record name | 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-95-8 |
Source
|
Record name | 5-(2-Chloro-5-hydroxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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